molecular formula C21H17NO3 B11936266 2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid

2-[[3-(2-Naphthalenyl)-1-oxobut-2-enyl]amino]benzoic acid

Cat. No.: B11936266
M. Wt: 331.4 g/mol
InChI Key: PGFQXGLPJUCTOI-UHFFFAOYSA-N
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Description

BIBR-1532 is a highly potent and selective inhibitor of human telomerase, an enzyme that extends the telomeres of chromosomes. Telomerase activity is a hallmark of cancer cells, contributing to their immortality by maintaining telomere length. BIBR-1532 interferes with the processivity of telomerase, leading to telomere shortening and subsequent cell death .

Preparation Methods

BIBR-1532 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve high yield and purity. Industrial production methods focus on optimizing these conditions to scale up the synthesis while maintaining the compound’s efficacy and stability .

Chemical Reactions Analysis

BIBR-1532 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BIBR-1532 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BIBR-1532 exerts its effects by selectively inhibiting the human telomerase enzyme. It binds to the active site of the telomerase reverse transcriptase (TERT) subunit, interfering with the enzyme’s processivity. This leads to the shortening of telomeres, which triggers replicative senescence and apoptosis in cancer cells. The compound also affects various signaling pathways involved in cell proliferation, survival, and invasion .

Comparison with Similar Compounds

BIBR-1532 is unique among telomerase inhibitors due to its high potency and selectivity. Similar compounds include:

    GRN163L: Another telomerase inhibitor that binds to the RNA component of telomerase.

    Imetelstat: A lipid-conjugated oligonucleotide that targets the RNA template of telomerase.

    RHPS4: A G-quadruplex stabilizer that indirectly inhibits telomerase activity.

Compared to these compounds, BIBR-1532 has shown superior efficacy in preclinical models and has a favorable pharmacokinetic profile .

Properties

IUPAC Name

2-(3-naphthalen-2-ylbut-2-enoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQXGLPJUCTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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